

# Spectroscopic Characterization of Ethyl Nicotinate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Ethyl nicotinate

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **ethyl nicotinate**, a key intermediate in pharmaceutical synthesis. This document details the application of various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), to elucidate and confirm the structure of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and quality control.

## Introduction

**Ethyl nicotinate**, the ethyl ester of nicotinic acid, is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its structural integrity and purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic methods offer powerful tools for the unambiguous identification and quantification of **ethyl nicotinate**, providing detailed insights into its molecular structure and chemical environment. This guide presents a consolidated summary of the key spectroscopic data for **ethyl nicotinate** and outlines the experimental protocols for their acquisition.

## Chemical Structure and Properties

**Ethyl nicotinate** is a pyridine derivative with the chemical formula  $C_8H_9NO_2$  and a molecular weight of 151.16 g/mol <sup>[1]</sup> Its structure consists of a pyridine ring substituted with an

ethoxycarbonyl group at the 3-position.

Caption: Chemical structure of **ethyl nicotinate**.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethyl nicotinate**.

**Table 1: NMR Spectroscopic Data of Ethyl Nicotinate**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$	9.22	d	H-2
8.78	dd	H-4	
8.30	dt	H-6	
7.42	dd	H-5	
4.40	q	-O-CH <sub>2</sub> -CH <sub>3</sub>	
1.40	t	-O-CH <sub>2</sub> -CH <sub>3</sub>	
$^{13}\text{C}[1]$	165.19	s	C=O
153.37	s	C-6	
150.94	s	C-2	
136.93	s	C-4	
126.40	s	C-3	
123.27	s	C-5	
61.39	t	-O-CH <sub>2</sub> -CH <sub>3</sub>	
14.29	q	-O-CH <sub>2</sub> -CH <sub>3</sub>	

**Table 2: IR Spectroscopic Data of Ethyl Nicotinate**

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	~3030	Variable
C-H stretch (aliphatic)	2950 - 2850	Medium to Strong
C=O stretch (ester)	1750 - 1735	Strong
C=C bending (aromatic)	1700 - 1500	Medium
C-O stretch	1300 - 1000	Strong
C-H bending (aromatic)	860 - 680	Strong

**Table 3: UV-Vis Spectroscopic Data of Ethyl Nicotinate (in Ethanol)**

Parameter	Value
$\lambda_{\max}$ 1 (nm)	265
$\lambda_{\max}$ 2 (nm)	296

Note: Molar absorptivity ( $\epsilon$ ) data for **ethyl nicotinate** is not readily available in the cited literature. The  $\lambda_{\max}$  values are based on a closely related structure and should be considered as estimates.[2]

**Table 4: Mass Spectrometry Data of Ethyl Nicotinate**

m/z	Relative Intensity	Assignment
151	High	[M] <sup>+</sup> (Molecular Ion)
123	High	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
106	High	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
78	Medium	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 4.1.1 $^1\text{H}$ NMR Spectroscopy[3]

- Sample Preparation: Approximately 5-10 mg of **ethyl nicotinate** was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.
- Instrumentation: A spectrometer operating at a frequency of 300 MHz or higher was used.
- Data Acquisition:
  - Pulse Sequence: Standard single-pulse experiment.
  - Number of Scans: 8-16 scans.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
- Data Processing: The Free Induction Decay (FID) was Fourier transformed. The resulting spectrum was phased, and the baseline was corrected. The chemical shifts were referenced to the TMS signal.

### 4.1.2 $^{13}\text{C}$ NMR Spectroscopy[4]

- Sample Preparation: Approximately 10-20 mg of **ethyl nicotinate** was dissolved in 0.6-0.7 mL of  $\text{CDCl}_3$  and transferred to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a  $^{13}\text{C}$  frequency of 100 MHz or higher.
- Data Acquisition:
  - Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  NMR experiment.
  - Spectral Width: Approximately 240 ppm.
  - Acquisition Time:  $\geq 1.0$  second.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans.
- Data Processing: An exponential multiplication window function was applied to the FID before Fourier transformation. The spectrum was phase and baseline corrected, and chemical shifts were referenced to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat liquid **ethyl nicotinate** was placed between two potassium bromide (KBr) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded in the transmission mode, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The background spectrum was subtracted from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of **ethyl nicotinate** was prepared in a suitable UV-grade solvent (e.g., ethanol). Serial dilutions were made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The spectrum was recorded over a wavelength range of approximately 200-400 nm. The solvent was used as a blank.
- Data Processing: The absorbance spectrum was plotted, and the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) were determined.

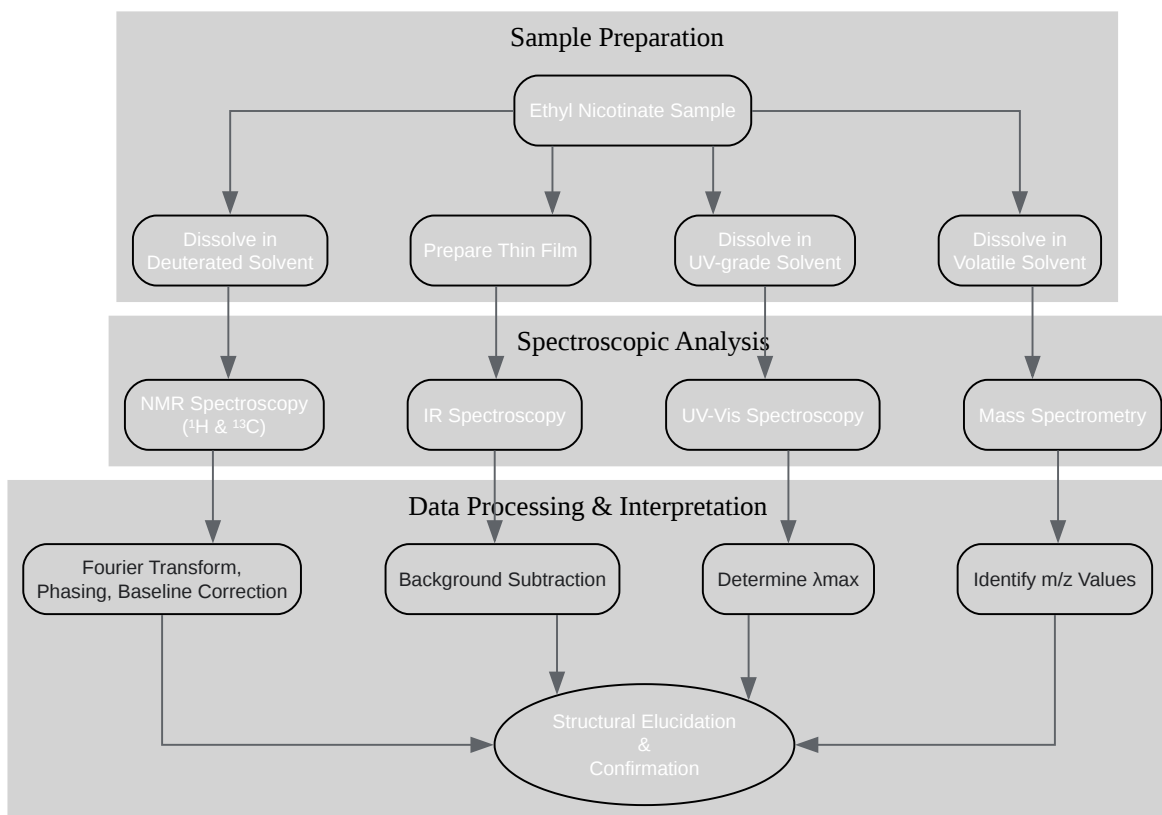
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **ethyl nicotinate** was prepared in a volatile organic solvent such as methanol or acetonitrile.

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition (EI):
  - Ionization Energy: 70 eV.
  - Detection: Full scan mode for qualitative analysis.
- Data Acquisition (ESI):
  - Mode: Positive ion mode.
  - Detection: Full scan mode to identify the protonated molecule  $[M+H]^+$  and fragment ions.
- Data Processing: The mass-to-charge ratios ( $m/z$ ) of the detected ions and their relative abundances were determined.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **ethyl nicotinate**.



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- To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl Nicotinate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030469#spectroscopic-characterization-of-ethyl-nicotinate>]

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